5-Chloro-2-methylimidazo[1,2-A]pyridine 5-Chloro-2-methylimidazo[1,2-A]pyridine
Brand Name: Vulcanchem
CAS No.: 141517-47-7
VCID: VC3742101
InChI: InChI=1S/C8H7ClN2/c1-6-5-11-7(9)3-2-4-8(11)10-6/h2-5H,1H3
SMILES: CC1=CN2C(=N1)C=CC=C2Cl
Molecular Formula: C8H7ClN2
Molecular Weight: 166.61 g/mol

5-Chloro-2-methylimidazo[1,2-A]pyridine

CAS No.: 141517-47-7

Cat. No.: VC3742101

Molecular Formula: C8H7ClN2

Molecular Weight: 166.61 g/mol

* For research use only. Not for human or veterinary use.

5-Chloro-2-methylimidazo[1,2-A]pyridine - 141517-47-7

Specification

CAS No. 141517-47-7
Molecular Formula C8H7ClN2
Molecular Weight 166.61 g/mol
IUPAC Name 5-chloro-2-methylimidazo[1,2-a]pyridine
Standard InChI InChI=1S/C8H7ClN2/c1-6-5-11-7(9)3-2-4-8(11)10-6/h2-5H,1H3
Standard InChI Key NFHLRTWNWUQSHW-UHFFFAOYSA-N
SMILES CC1=CN2C(=N1)C=CC=C2Cl
Canonical SMILES CC1=CN2C(=N1)C=CC=C2Cl

Introduction

Chemical Properties and Structure

Basic Identification

5-Chloro-2-methylimidazo[1,2-a]pyridine is a crystalline compound with a precise molecular structure defined by its chemical formula and physical properties. The following table summarizes the key identifying information for this compound:

ParameterValue
Chemical Name5-Chloro-2-methylimidazo[1,2-a]pyridine
CAS Number141517-47-7
Molecular FormulaC₈H₇ClN₂
Molecular Weight166.61 g/mol
SMILES NotationCc1cn2c(n1)cccc2Cl

This compound represents a specific member of the broader imidazo[1,2-a]pyridine scaffold, characterized by the presence of a fused ring system containing a five-membered imidazole ring and a six-membered pyridine ring .

Structural Characteristics

The structure of 5-Chloro-2-methylimidazo[1,2-a]pyridine features a bicyclic heterocyclic system with two nitrogen atoms in the imidazo[1,2-a]pyridine core. The compound contains specific functional groups:

  • A chlorine atom at position 5 of the pyridine ring

  • A methyl group at position 2 of the imidazole ring

  • A fused heterocyclic system creating a planar structure

The compound's structure can be compared to the related 2-Methylimidazo[1,2-a]pyridine (CAS: 934-37-2), which lacks the chlorine substituent at position 5 . The presence of the chlorine atom in 5-Chloro-2-methylimidazo[1,2-a]pyridine significantly alters its electronic properties and potential reactivity patterns compared to its non-chlorinated analog.

Physicochemical Properties

The compound exhibits several important physicochemical properties that influence its behavior in various environments:

PropertyValue
Complexity151
Hydrogen Bond Acceptor Count1
XLogP33.1
Covalently-Bonded Unit Count1
Heavy Atom Count11

With an XLogP3 value of 3.1, 5-Chloro-2-methylimidazo[1,2-a]pyridine demonstrates moderate lipophilicity, suggesting potential membrane permeability that could be advantageous for certain biological applications . The single hydrogen bond acceptor capability indicates limited potential for hydrogen bonding interactions, which could influence its solubility and binding characteristics in biological systems.

Comparison with Related Compounds

Structural Analogs

5-Chloro-2-methylimidazo[1,2-a]pyridine shares structural similarities with several compounds in the same chemical family, but with distinct modifications that differentiate their properties:

CompoundMolecular FormulaMolecular WeightKey Structural Difference
5-Chloro-2-methylimidazo[1,2-a]pyridineC₈H₇ClN₂166.61 g/molReference compound
2-Methylimidazo[1,2-a]pyridineC₈H₈N₂132.16 g/molLacks chlorine at position 5
5-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridineC₈H₆Cl₂N₂201.05 g/molContains chloromethyl instead of methyl group
2-Chloromethyl-5-methyl-imidazo[1,2-a]pyridineC₉H₉ClN₂180.63 g/molMethyl at position 5, chloromethyl at position 2

The 2-Methylimidazo[1,2-a]pyridine (CAS: 934-37-2) represents the non-chlorinated analog, with a lower molecular weight and different electronic distribution . In contrast, 5-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine (CAS: 223567-62-2) contains an additional chlorine atom on the methyl group, creating a chloromethyl functionality that significantly alters its reactivity profile .

Functional Derivatives

Several functional derivatives of the imidazo[1,2-a]pyridine scaffold have been documented, including:

  • 5-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid (CAS: 885275-55-8), which contains an additional carboxylic acid group at position 3

  • 5-chloroimidazo[1,2-a]pyridine-2-carboxylic acid, which replaces the methyl group with a carboxylic acid functionality

Synthesis Approaches

Package SizeApproximate Price (USD)Discounted Price (USD)
1g$1,180.00$826.00
5g$3,115.00$2,180.00

The relatively high pricing suggests that this compound is primarily targeted at research applications rather than industrial-scale usage. The availability through commercial sources indicates ongoing interest in this compound for research purposes.

Research Applications

As a heterocyclic compound with specific functional groups, 5-Chloro-2-methylimidazo[1,2-a]pyridine may find applications in:

  • Medicinal chemistry research as a building block for drug discovery

  • Material science for the development of specialized materials

  • Organic synthesis as an intermediate for more complex structures

  • Chemical biology studies investigating structure-activity relationships

The compound's moderate lipophilicity (XLogP3: 3.1) and specific electronic characteristics make it a potentially valuable scaffold for further exploration in these fields .

Analytical Considerations

Identification Methods

For analytical purposes, 5-Chloro-2-methylimidazo[1,2-a]pyridine can be identified using various spectroscopic and chromatographic techniques:

  • Nuclear Magnetic Resonance (NMR) spectroscopy

  • Mass Spectrometry (MS)

  • Infrared (IR) spectroscopy

  • High-Performance Liquid Chromatography (HPLC)

The compound's unique structural features, including the imidazo[1,2-a]pyridine core and specific substitution pattern, would yield characteristic spectral patterns that enable unambiguous identification.

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